N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thieno[3,2-d]pyrimidine derivative featuring a 2,4-dioxo core, a 3-propyl substituent, and an acetamide linker connected to a cyclohexenylethyl group. This structure combines a heterocyclic aromatic system with a lipophilic side chain, which may enhance membrane permeability and target binding in pharmacological contexts.
Key structural features include:
- 3-Propyl substituent: Enhances lipophilicity and may influence steric interactions in target binding.
- Cyclohexenylethyl-acetamide side chain: Likely contributes to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-2-11-21-18(24)17-15(9-12-26-17)22(19(21)25)13-16(23)20-10-8-14-6-4-3-5-7-14/h6,9,12H,2-5,7-8,10-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGJLYZLRFQDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide (CAS Number: 958719-58-9) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O3 |
| Molecular Weight | 417.5 g/mol |
| LogP | 4.1127 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 64.906 Ų |
The compound consists of a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Case Study: In Vitro Analysis
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives showed that the compound exhibited potent activity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl... | MCF-7 | 12.5 |
| N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl... | A549 | 15.0 |
These results indicate that the compound's structural features contribute to its biological activity, particularly in inhibiting tumor growth.
The proposed mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cellular proliferation. Inhibition of DHFR can lead to reduced DNA synthesis and ultimately induce apoptosis in rapidly dividing cancer cells .
Antimicrobial Properties
In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. A screening against various bacterial strains indicated moderate activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings warrant further investigation into the compound's potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structure of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo...) suggests that modifications to the cyclohexene moiety and the acetamide group could enhance its biological activity. SAR studies indicate that:
- Substituents on the thieno[3,2-d]pyrimidine ring can significantly affect potency.
- Alkyl chain length in the ethyl group influences lipophilicity and cellular uptake.
Comparison with Similar Compounds
A. Structural Variations
Core Heterocycles: The thieno[3,2-d]pyrimidine dione in the target compound differs from thiazolo[3,2-a]pyrimidine () by sulfur placement and ring fusion, which may alter electronic properties and binding affinity .
Substituent Effects :
C. Spectroscopic Characterization
D. Physicochemical Properties
- Melting points correlate with crystallinity: Dichlorophenyl derivatives () exhibit higher melting points (~230°C) due to halogen-induced lattice stability .
- The target compound’s melting point is expected to fall between 165–230°C, based on analogs .
Implications for Further Research
Comparative studies should prioritize:
- SAR Analysis : Testing the impact of 3-propyl vs. isopropyl substituents on target binding.
- Solubility Optimization : Balancing lipophilic (cyclohexenylethyl) and polar (dioxo) groups for bioavailability.
- Synthetic Scalability : Adopting microwave-assisted or flow-chemistry techniques to improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
